6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one
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Overview
Description
6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one is a heterocyclic compound that features a pyranoquinoline core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one typically involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with ethyl cyanoacetate in the presence of ethanol and a catalytic amount of piperidine . The reaction is often facilitated by microwave irradiation, which enhances the efficiency and yield of the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have significant biological activities .
Scientific Research Applications
6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antiproliferative agent against various cancer cell lines.
Industry: The compound’s derivatives are explored for their use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its antiproliferative effects. Molecular docking studies have shown that it can bind to targets such as EGFR and BRAF V600E, which are involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxo-pyrano[3,2-c]quinoline-3-carboxylates: These compounds share a similar pyranoquinoline core and have shown antiproliferative activities.
Pyrano[2,3-f]chromene-4,8-dione derivatives: These compounds also exhibit potential anticancer activities and are structurally related to 6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
918785-23-6 |
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Molecular Formula |
C14H14INO2 |
Molecular Weight |
355.17 g/mol |
IUPAC Name |
6-ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5-one |
InChI |
InChI=1S/C14H14INO2/c1-2-16-12-6-4-3-5-10(12)11-7-9(15)8-18-13(11)14(16)17/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
QROCCXBGSDXMSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(C1=O)OCC(C3)I |
Origin of Product |
United States |
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